molecular formula C12H18ClFOSi B8032003 Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane

Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane

Cat. No.: B8032003
M. Wt: 260.81 g/mol
InChI Key: RZADWSBWXFIDOC-UHFFFAOYSA-N
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Description

Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, a chloro-fluorophenoxy moiety, and a dimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane typically involves the reaction of 5-chloro-2-fluorophenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

5-chloro-2-fluorophenol+tert-butyldimethylsilyl chlorideEt3NThis compound+HCl\text{5-chloro-2-fluorophenol} + \text{tert-butyldimethylsilyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl} 5-chloro-2-fluorophenol+tert-butyldimethylsilyl chlorideEt3​N​this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenoxy moiety can be oxidized under specific conditions to form quinones.

    Hydrolysis: The silyl ether bond can be hydrolyzed in the presence of water or acids to yield 5-chloro-2-fluorophenol and tert-butyldimethylsilanol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., 5-chloro-2-fluoroaniline.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Hydrolysis: 5-chloro-2-fluorophenol and tert-butyldimethylsilanol.

Scientific Research Applications

Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane has several applications in scientific research:

    Organic Synthesis: Used as a protecting group for phenols in multi-step organic syntheses.

    Material Science: Utilized in the preparation of silicon-based polymers and resins.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

    Biological Studies: Investigated for its potential effects on biological systems and as a tool in biochemical assays.

Mechanism of Action

The mechanism of action of tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane primarily involves its ability to act as a protecting group for phenolic hydroxyl groups. The silyl ether bond is stable under a variety of conditions but can be selectively cleaved when necessary. This allows for the temporary protection of reactive hydroxyl groups during complex synthetic sequences.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(3-chloro-2-fluorophenoxy)dimethylsilane
  • tert-Butyl(2-fluorophenoxy)dimethylsilane
  • tert-Butyl(chloro)dimethylsilane

Uniqueness

Tert-butyl(5-chloro-2-fluorophenoxy)dimethylsilane is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring, which can influence its reactivity and the types of reactions it can undergo. This dual substitution pattern can provide distinct electronic and steric effects compared to similar compounds with only one substituent.

Properties

IUPAC Name

tert-butyl-(5-chloro-2-fluorophenoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClFOSi/c1-12(2,3)16(4,5)15-11-8-9(13)6-7-10(11)14/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZADWSBWXFIDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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